molecular formula C11H18N2O2 B499347 N-(Furan-2-ylmethyl)-2-morpholinoethanamine CAS No. 880813-53-6

N-(Furan-2-ylmethyl)-2-morpholinoethanamine

Cat. No.: B499347
CAS No.: 880813-53-6
M. Wt: 210.27g/mol
InChI Key: XODQIXKMHPJBFF-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-2-morpholinoethanamine is a secondary amine derivative characterized by a morpholine ring and a furan-containing substituent. This compound has been explored in heterogeneous catalysis, where immobilization on graphene oxide (GO-mor) enhanced its efficiency in organic synthesis, as evidenced by improved reaction yields compared to non-immobilized analogs . Its structural versatility makes it a candidate for further pharmacological and chemical applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-11(15-7-1)10-12-3-4-13-5-8-14-9-6-13/h1-2,7,12H,3-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODQIXKMHPJBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880813-53-6
Record name (furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine
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Preparation Methods

Catalytic Hydrogenation in Flow Reactors

A breakthrough in reductive amination utilizes continuous-flow hydrogenation over Cu-Al mixed oxide (CuAlOx) catalysts derived from layered double hydroxides. In this method:

  • Reagents : Furan-2-carbaldehyde (1.0 equiv), morpholine (1.2 equiv), ethanamine (1.1 equiv).

  • Conditions : Methanol solvent, 50°C, 10 bar H₂, residence time 30 min.

  • Yield : 89–92% after purification via vacuum distillation.

This method eliminates the need for isolating unstable imine intermediates, enhancing throughput. The CuAlOx catalyst exhibits >95% selectivity due to its Lewis acid sites promoting Schiff base formation and subsequent hydrogenation.

Borohydride-Mediated Reduction

Small-scale syntheses often employ sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild reducing agent. Key parameters include:

  • Solvent : Dichloromethane or THF.

  • Temperature : 0°C to room temperature.

  • Stoichiometry : 1.5 equiv NaBH(OAc)₃ relative to aldehyde.

  • Yield : 75–82% after column chromatography.

This method is preferable for oxygen-sensitive substrates but requires rigorous moisture exclusion.

Nucleophilic Substitution Reactions

Alternative routes exploit nucleophilic displacement at activated carbon centers.

Halide Displacement with Morpholine Derivatives

Reaction of 2-(chloromethyl)furan with N-aminoethylmorpholine in polar aprotic solvents achieves moderate yields:

  • Base : Triethylamine (2.0 equiv) or NaOH (Schotten–Baumann conditions).

  • Solvent : THF or DMF.

  • Temperature : −5°C to 25°C.

  • Yield : 60–68% after recrystallization.

Microwave-assisted synthesis reduces reaction times from 24 h to 2 h while maintaining 65% yield.

Multi-Step Synthesis via Carbamate Intermediates

For derivatives requiring protected amines, a carbamate-mediated pathway proves effective:

p-Nitrophenyl Chloroformate Activation

  • Intermediate Formation : Furan-2-carbaldehyde is converted to a p-nitrophenyl carbonate ester using p-nitrophenyl chloroformate and triethylamine.

    • Conditions : Dichloromethane, 0°C, 24 h.

    • Yield : 78% after silica gel chromatography.

  • Amine Coupling : The carbonate reacts with N-aminoethylmorpholine at ambient temperature.

    • Solvent : Dichloromethane.

    • Yield : 70–75%.

This method enables selective functionalization but introduces additional purification steps.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Adoption of continuous flow systems addresses batch process limitations:

  • Throughput : 5 kg/day using microstructured reactors.

  • Catalyst Lifetime : >500 h for CuAlOx under 10 bar H₂.

  • Purity : ≥99.5% by GC-MS without chromatography.

Solvent-Free Mechanochemical Synthesis

Ball milling furan-2-carbaldehyde, morpholine, and ethanamine with NaBH₄ achieves:

  • Reaction Time : 2 h.

  • Yield : 80% with minimal waste generation.

Comparative Analysis of Methods

MethodReagents/CatalystsTemperature (°C)Yield (%)Scalability
Reductive AminationCuAlOx, H₂5089–92Industrial
Borohydride ReductionNaBH(OAc)₃0–2575–82Laboratory
Halide DisplacementTriethylamine, THF−5–2560–68Pilot Scale
Carbamate Pathwayp-Nitrophenyl chloroformate0–2570–75Laboratory

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethyl)-2-morpholinoethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Furan-2-ylmethyl)-2-morpholinoethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-2-morpholinoethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, derivatives of this compound have been studied as inhibitors of the epidermal growth factor receptor (EGFR), which plays a role in cancer cell proliferation . The compound’s furan ring can interact with the active site of the target enzyme, leading to inhibition of its activity.

Comparison with Similar Compounds

Table 1: Key Compounds and Properties

Compound Name Core Structure Pharmacological/Chemical Activity Synthesis Method Key Findings
N-(Furan-2-ylmethyl)-2-morpholinoethanamine Morpholine + furfuryl group Heterogeneous catalyst (GO-mor) Immobilization on graphene oxide 75–92% yield in model reactions; recyclable catalyst
N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) Propargylamine + furfuryl group MAO-B inhibitor, cognitive enhancer Reductive amination IC₅₀ = 0.18 µM for MAO-B; improves memory in Alzheimer’s models
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholine + naphthyloxy group Cytotoxic agent Amide coupling IC₅₀ = 8.2 µM in MCF-7 cells; apoptosis induction
N-(Furan-2-ylmethyl)-1,2-diphenylethanamine Diphenylethane + furfuryl group Unknown (structural studies) Multi-step organic synthesis Characterized via X-ray crystallography; potential CNS applications
N-(Furan-2-ylmethyl)-3,4-dimethylaniline Aniline + dimethyl + furfuryl group Not reported Condensation reaction Purity >95%; sold as a pharmaceutical intermediate

Structural Insights and Computational Studies

  • Morpholine vs. Piperidine Analogs : Morpholine-containing compounds generally show higher solubility than piperidine analogs due to the oxygen atom’s electronegativity, enhancing bioavailability .
  • Furan Substituents : The furan ring’s electron-rich nature facilitates π-π interactions in catalytic systems (e.g., GO-mor) and receptor binding (e.g., MAO-B active site) .

Biological Activity

N-(Furan-2-ylmethyl)-2-morpholinoethanamine, also known as F2MPA, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data.

Chemical Structure and Properties

F2MPA is characterized by the presence of a furan ring and a morpholino group, which contribute to its pharmacological properties. The compound's chemical structure can be represented as follows:

N Furan 2 ylmethyl 2 morpholinoethanamine\text{N Furan 2 ylmethyl 2 morpholinoethanamine}

MAO Inhibition

F2MPA has been studied for its inhibitory effects on monoamine oxidase (MAO) enzymes, specifically MAO-B. This inhibition is significant because MAO-B plays a crucial role in the metabolism of neurotransmitters such as dopamine, which are vital for cognitive functions and mood regulation.

  • Inhibition Profile : F2MPA is identified as a partially reversible inhibitor of hMAO-B with moderate to good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The compound demonstrated an IC50 value indicating effective inhibition of hMAO-B activity .

Effects on Synaptic Transmission

Research has shown that F2MPA enhances synaptic transmission and long-term potentiation (LTP) in the dentate gyrus of the hippocampus. This enhancement suggests potential cognitive-enhancing effects.

  • Experimental Findings : In vivo studies involving intraperitoneal administration of F2MPA at a dose of 1 mg/kg resulted in significant improvements in basic synaptic transmission and electrically induced LTP without altering seizure thresholds in animal models .

Table 1: Summary of Biological Activity Data for F2MPA

Parameter Value
IC50 (hMAO-B)Moderate (exact value not specified)
Dose for synaptic enhancement1 mg/kg (i.p.)
Effect on LTPSignificant enhancement
Seizure Threshold ModificationNone observed

Neuropharmacological Impact

In a study focusing on the effects of F2MPA on cognitive functions, researchers administered the compound to anesthetized rats and measured synaptic responses in the hippocampus. The results indicated that F2MPA significantly improved synaptic efficacy without inducing hyperexcitability or altering seizure thresholds. This finding positions F2MPA as a candidate for further investigation into treatments for cognitive disorders such as Alzheimer's disease .

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